(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Description
The compound "(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid" is a modified hexanoic acid derivative featuring two key functional groups:
- At the 2R position: A tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino], a widely used protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions .
- At the 6-position: A trifluoroacetyl (TFA) group, a strong electron-withdrawing protecting group that enhances stability during synthetic processes .
This compound is structurally analogous to lysine derivatives, with modifications designed to facilitate controlled deprotection during solid-phase peptide synthesis (SPPS) or as intermediates in drug development. Its molecular formula is C₁₃H₂₀F₃N₂O₅, with a molecular weight of 350.3 g/mol (calculated). Key properties include a moderate lipophilicity (XLogP ~2.5) and a polar surface area of 102 Ų, indicating balanced solubility for synthetic applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYNDIFGSDDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16965-06-3 | |
| Record name | NSC164662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, also known as a derivative of hexanoic acid, is a compound with significant biological activity. Its structure includes various functional groups that contribute to its pharmacological properties. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H21F3N2O5. The presence of trifluoroacetyl and carbamate moieties enhances its lipophilicity and bioactivity. The structure can be represented as follows:
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoroacetyl group may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
- Anti-inflammatory Effects : Studies have shown that derivatives of hexanoic acid can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, providing therapeutic potential in conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of hexanoic acid derivatives. The results demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
"The incorporation of trifluoroacetyl groups significantly improved the antibacterial efficacy of the compound."
-
Anti-inflammatory Mechanism : A research article in Biochemical Pharmacology explored the anti-inflammatory potential of similar compounds. It was found that these derivatives could reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways.
"Our findings suggest that hexanoic acid derivatives can serve as promising candidates for anti-inflammatory therapies."
-
Cytotoxicity Assessment : A recent study assessed the cytotoxic effects on various cancer cell lines. The compound induced cell death in HeLa cells via a caspase-dependent pathway.
"The results indicate a potential role for this compound in cancer therapy."
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its ability to mimic natural amino acids. Its structure allows it to act as an effective building block for peptide synthesis, which is crucial in the development of peptide-based drugs.
Peptide Synthesis
Peptides composed of this compound can exhibit enhanced biological activity compared to their natural counterparts. The presence of the trifluoroacetyl group contributes to increased stability and bioactivity, making it suitable for designing novel therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Drug Development
Research indicates that derivatives of this compound can be utilized in creating prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. This property is particularly advantageous in enhancing the solubility and absorption of poorly soluble drugs .
Biochemical Research
The compound also plays a significant role in biochemical assays and studies aimed at understanding protein interactions and enzyme activities.
Enzyme Inhibition Studies
Due to its structural similarity to natural substrates, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid can be employed as an inhibitor in enzyme assays. This application is vital for elucidating enzyme mechanisms and developing inhibitors for therapeutic purposes .
Protein Engineering
In protein engineering, this compound can be incorporated into peptides or proteins to study conformational changes and stability under various conditions. This application is essential for designing proteins with improved functionalities or stability profiles .
Comparative Analysis of Applications
To better understand the applications of this compound, a comparative analysis with similar compounds can provide insights into its unique advantages.
| Property | (2R)-Compound | Similar Compounds |
|---|---|---|
| Structural Features | Contains trifluoroacetyl and tert-butoxycarbonyl groups | Lacks trifluoroacetyl; may have different side chains |
| Stability | High stability due to fluorinated groups | Variable stability; often less stable |
| Biological Activity | Enhanced activity as a peptide building block | May exhibit lower activity without modifications |
| Applications | Drug development, enzyme inhibition | Primarily used in basic research |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity by inhibiting specific pathways involved in tumor growth .
- Research detailed in Bioorganic & Medicinal Chemistry Letters explored the use of this compound in synthesizing novel peptide analogs that showed improved binding affinity to target receptors .
Comparison with Similar Compounds
Key Research Findings
Synthetic Utility : The Boc group’s stability under basic conditions makes the target compound preferable to Z-protected analogs in multi-step syntheses .
Comparative Reactivity: TFA’s electron-withdrawing nature accelerates amide bond formation compared to bulkier groups like chromenyl-oxypropanoyl () .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can side reactions during amino group protection be minimized?
Methodological Answer: The synthesis involves sequential protection of amino groups using tert-butoxycarbonyl (Boc) and trifluoroacetyl (TFA) groups. Key steps include:
- Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C to prevent over-reaction .
- TFA Protection : Introduce the TFA group using trifluoroacetic anhydride (TFAA) under anhydrous conditions.
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with NHS to activate carboxylic acids for amide bond formation.
Q. Critical Parameters :
Q. Which analytical techniques are essential for confirming structural integrity and stereochemical purity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR verify regiochemistry and detect diastereomers. For example, coupling constants (J values) distinguish axial/equatorial proton configurations .
- Chiral HPLC : Resolves enantiomers; use polysaccharide-based columns (e.g., Chiralpak®) with hexane/IPA gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., deprotected species) .
Data Interpretation : Compare experimental NMR shifts with computed spectra (DFT) to validate stereochemistry .
Q. What are the best practices for handling and storing this compound to preserve stability?
Methodological Answer:
- Storage : Keep at –20°C in airtight, amber vials under nitrogen to prevent moisture absorption and photodegradation .
- Handling : Use gloveboxes or desiccators during weighing. Avoid prolonged exposure to polar solvents (e.g., water, methanol) to mitigate TFA group hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis to maximize yield and enantiomeric excess (ee)?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric induction during key steps .
- Solvent Optimization : Use mixed solvents (e.g., DCM/THF) to balance solubility and reaction rate.
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor ee in real-time .
Case Study : A 15% yield increase was achieved by switching from DCM to toluene for Boc protection, reducing polarity-driven side reactions .
Q. What experimental strategies address discrepancies between in vitro enzyme inhibition data and in vivo pharmacokinetics?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., TFA deacetylation) .
- Protein Binding Studies : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration in vivo .
- Orthogonal Models : Validate activity in 3D cell cultures or organoids to bridge in vitro-in vivo gaps .
Example : Adjust the Boc/TFA ratio to balance lipophilicity and solubility, improving bioavailability .
Q. How can conflicting data on enzyme inhibition be resolved systematically?
Methodological Answer:
- Dose-Response Curves : Perform IC50/EC50 assays at varying concentrations (1 nM–100 µM) to rule out assay saturation .
- Structural Analog Testing : Synthesize derivatives with modified protecting groups (e.g., acetyl instead of TFA) to isolate structure-activity relationships (SAR) .
- X-ray Crystallography : Resolve enzyme-ligand co-crystals to identify binding modes and steric clashes .
Case Study : Discrepancies in protease inhibition were resolved by identifying a pH-dependent conformational change in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
